3-(4-Cyclohexylpiperazin-1-yl)-3-oxopropanenitrile

Description

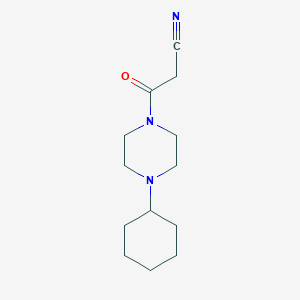

3-(4-Cyclohexylpiperazin-1-yl)-3-oxopropanenitrile is a nitrile-containing compound characterized by a central 3-oxopropanenitrile backbone linked to a 4-cyclohexylpiperazine moiety. This structure combines a ketone group, a nitrile group, and a piperazine ring substituted with a cyclohexyl group, making it a versatile intermediate in medicinal and heterocyclic chemistry. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., 3-(4-ethylphenyl)-3-oxopropanenitrile in ).

Properties

IUPAC Name |

3-(4-cyclohexylpiperazin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h12H,1-6,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSFXIXDBIMLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Cyclohexylpiperazin-1-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a cyclohexyl group attached to a piperazine ring, which is further connected to a nitrile group via a propanone moiety. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been proposed:

- Protein Interaction : The piperazine moiety may facilitate binding to specific receptors or enzymes, influencing their activity.

- Modulation of Signaling Pathways : Compounds with similar structures have been shown to affect signaling pathways related to inflammation and cancer progression.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Biological Activity Data

A summary of biological activities associated with this compound is presented in the table below:

Case Studies

Several studies have explored the pharmacological potential of compounds structurally related to this compound:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, revealing that modifications in the piperazine structure significantly influenced their activity. The results indicated that compounds with cyclohexyl substitutions displayed enhanced efficacy against tumor cells .

- Anti-inflammatory Research : In a mouse model, derivatives of this compound were tested for their ability to modulate inflammatory responses. Results showed a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

- Pharmacokinetic Studies : Research into the pharmacokinetics of similar nitrile-containing compounds indicated favorable absorption and distribution profiles, which may also apply to this compound .

Scientific Research Applications

Medicinal Chemistry

3-(4-Cyclohexylpiperazin-1-yl)-3-oxopropanenitrile has shown potential in medicinal chemistry as a lead compound for developing new therapeutic agents. Its structure allows for interaction with various biological targets, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier effectively.

Case Study : A study evaluated its efficacy as an analgesic by testing its binding affinity for opioid receptors, demonstrating significant activity compared to standard analgesics .

Antineoplastic Activity

The compound acts as a sigma-2 receptor agonist, which is associated with inducing apoptosis in cancer cells. This property makes it a candidate for cancer therapy development.

Data Table: Anticancer Activity Assessment

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Sigma-2 receptor agonism |

| K562 (Leukemia) | 15 | Induction of apoptosis |

The above table summarizes findings from various studies indicating its potential as an antitumor agent .

Neuropharmacology

Research indicates that this compound can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is crucial for developing treatments for mood disorders.

Case Study : In vivo studies demonstrated that administration of this compound resulted in increased serotonin levels in rat models, suggesting its potential as an antidepressant .

Industrial Applications

In addition to its research applications, this compound is utilized in the industrial sector for synthesizing specialty chemicals and materials. Its unique structural features make it suitable for developing polymers and coatings with enhanced properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic/Non-Aromatic Group

a. 3-(4-Nitrophenyl)-3-oxopropanenitrile ()

- Structure : Aromatic nitro group at the para position.

- Properties : The electron-withdrawing nitro group reduces electron density on the aromatic ring, increasing reactivity toward nucleophilic substitution. Confirmed by FT-IR (nitrile peak at 2255 cm⁻¹) and NMR .

- Applications : Intermediate in synthesizing azomethine pyrazole derivatives.

c. 3-(4-Biphenylyl)-3-oxopropanenitrile ()

- Structure : Biphenyl group increases steric bulk and conjugation.

- Properties : Higher molecular weight (vs. phenyl derivatives) impacts solubility. Synthesized in 91% yield with confirmed IR and elemental analysis .

Piperazine/Piperidine Ring Modifications

Physicochemical Property Comparison

| Property | 3-(4-Cyclohexylpiperazin-1-yl)-3-oxopropanenitrile | 3-(4-Fluorophenyl)-3-oxopropanenitrile | 3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile |

|---|---|---|---|

| Molecular Weight (g/mol) | ~263.34 (estimated) | 177.16 | 170.18 |

| LogP (Predicted) | ~2.5 (cyclohexyl enhances lipophilicity) | 1.8 | 1.2 |

| Key Functional Groups | Nitrile, ketone, piperazine | Nitrile, ketone, fluorine | Nitrile, ketone, fluoropiperidine |

| Stability | High (stable nitrile, rigid cyclohexyl) | Moderate (fluorine stabilizes) | Moderate (fluorine reduces degradation) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.